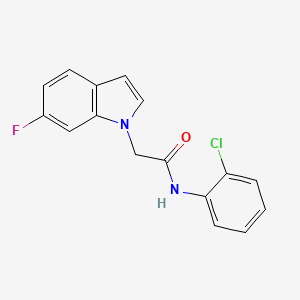

N-(2-chlorophenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

N-(2-chlorophenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a 6-fluoro-substituted indole core linked via an acetamide group to a 2-chlorophenyl moiety. Its molecular formula is C₁₆H₁₂ClFN₂O, with a molecular weight of 300.74 g/mol (calculated from structural analogs in ). The fluorine atom at the 6-position of the indole ring enhances electronegativity and metabolic stability, while the 2-chlorophenyl group contributes to hydrophobic interactions in biological systems .

Structural studies using X-ray crystallography (e.g., a related compound in ) reveal that the indole and acetamide groups form a planar conformation, with bond lengths (e.g., C–N: ~1.376 Å) and angles (e.g., C–N–C: ~124.87°) optimized for π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(6-fluoroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O/c17-13-3-1-2-4-14(13)19-16(21)10-20-8-7-11-5-6-12(18)9-15(11)20/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHSTVBAYJGVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound notable for its potential biological activities. With a molecular formula of CHClFNO and a molecular weight of approximately 304.73 g/mol, this compound belongs to a class of indole derivatives that have garnered attention for their pharmacological properties, particularly in the context of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors in the central nervous system. Preliminary studies suggest that this compound may act as an antagonist at muscarinic acetylcholine receptors, which are involved in numerous physiological processes such as cognition and memory. This interaction could have implications for treating neurological disorders.

Antitumor Properties

Research has indicated that derivatives of indole compounds, including this compound, exhibit antitumor activity. For instance, compounds with similar structures have been shown to inhibit the growth of solid tumors, particularly in colon cancer models . The mechanism behind this activity often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of this compound. Studies on related indole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentration (MIC) values for these compounds suggest a promising profile for further development as antimicrobial agents.

Antitumor Efficacy in Colon Cancer

In a comparative study evaluating various indole derivatives for antitumor activity, this compound was included among candidates showing significant inhibition of tumor cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Comparative Biological Activity of Indole Derivatives

| Compound Name | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antitumor, Antimicrobial | TBD | Potential CNS activity |

| Indole Derivative A | Antitumor | 10 | Effective against colon cancer |

| Indole Derivative B | Antimicrobial | 20 | Active against Gram-positive bacteria |

Summary of Findings from Recent Studies

| Study Focus | Key Findings | Implications |

|---|---|---|

| Neuropharmacology | Antagonism at muscarinic receptors enhances cognition | Potential treatment for cognitive deficits |

| Antitumor Activity | Induces apoptosis in cancer cell lines | Promising candidate for cancer therapy |

| Antimicrobial Efficacy | Effective against various bacterial strains | Potential use as an antibiotic |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of N-(2-chlorophenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide becomes evident when compared to analogs with variations in substituents, core scaffolds, or functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Fluoro vs. Phenyl Modifications: The 2-chlorophenyl group enhances hydrophobic interactions compared to unsubstituted phenyl () or hydroxyphenyl () moieties, affecting target selectivity .

Functional Group Additions: Ethylsulfonyl and Hydroxy Groups (): These improve water solubility and may facilitate binding to polar enzyme active sites, a feature absent in the target compound.

Core Scaffold Variations :

- Pyridazine Derivatives (): Replacement of the indole core with pyridazine enhances anticancer potency but introduces synthetic complexity .

- Imidazole Derivatives (): While structurally distinct, these highlight the importance of heterocyclic cores in modulating receptor affinity .

Synthetic Accessibility: The target compound’s synthesis (similar to ) involves multi-step routes, including indole fluorination and acetamide coupling, whereas sulfonyl or hydroxyimino analogs require additional functionalization steps .

Q & A

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use fume hoods for synthesis due to volatile intermediates. Material Safety Data Sheets (MSDS) outline hazards (e.g., irritancy). Genotoxicity screening (Ames test) is advised before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.